Extended π-Conjugation Length: Stilbene-Schiff Base vs. Benzylidene-Schiff Base Absorption Red-Shift
The target compound incorporates a trans-stilbene moiety (two phenyl rings connected by an ethenylene bridge) between the aldehyde-derived aromatic ring and the terminal phenyl group, extending the π-conjugation pathway compared to the closest simpler comparator, 2-[(E)-(phenylimino)methyl]phenol (CAS 779-84-0), which bears a single benzylidene unit. Based on class-level structure-property relationships, each additional conjugated double bond in a Schiff base system shifts the λmax bathochromically by approximately 30–50 nm in comparable solvents. For the ethynyl-bridged analog 2-{(E)-[4-(phenylethynyl)phenyl]imino}phenol (compound 1b in Senkala et al., 2020), the λmax in dichloromethane was reported at approximately 345 nm with a molar extinction coefficient (ε) exceeding 25,000 M⁻¹·cm⁻¹, while the non-extended 2-[(E)-(phenylimino)methyl]phenol absorbs at approximately 320–325 nm under comparable conditions [1]. The ethenyl-bridged target compound is expected to exhibit a λmax intermediate between these values, consistent with the slightly reduced conjugation efficiency of the ethenylene vs. ethynylene linker [2].
| Evidence Dimension | UV-Vis absorption maximum (λmax) in organic solvent |
|---|---|
| Target Compound Data | Not experimentally reported; predicted λmax ≈ 335–355 nm based on conjugation length analysis (intermediate between benzylidene and ethynyl-bridged analogs) |
| Comparator Or Baseline | 2-[(E)-(phenylimino)methyl]phenol (CAS 779-84-0): λmax ≈ 320–325 nm (single benzylidene unit). 2-{(E)-[4-(phenylethynyl)phenyl]imino}phenol: λmax ≈ 345 nm in CH₂Cl₂ (ethynyl-extended system). |
| Quantified Difference | Estimated +15 to +30 nm red-shift vs. the non-extended benzylidene Schiff base comparator |
| Conditions | Dichloromethane or acetonitrile solution at room temperature; class-level inference supported by Senkala et al. (2020) and Tigreros et al. (2014) |
Why This Matters
A red-shifted absorption profile indicates a narrower HOMO-LUMO gap, which directly impacts applications requiring visible-light responsiveness, including fluorescence-based detection probes and photodynamic research tools.
- [1] Senkala, S., Malecki, J. G., Vasylieva, M., Labuz, A., Nosek, K., & Piwowarczyk, K. (2020). Hydrolysis of Schiff bases with phenyl-ethynyl-phenyl system: The importance for biological and physicochemical studies. Journal of Photochemistry and Photobiology B: Biology, 212, 112019. DOI: 10.1016/j.jphotobiol.2020.112019. View Source
- [2] Tigreros, A. et al. (2014). Effect of π-conjugated linkage on photophysical properties: acetylene linker as the better connection group for highly solvatochromic probes. Dyes and Pigments, 111, 91–98. DOI: 10.1016/j.dyepig.2014.05.031. View Source
